5-Tetrazolemethanamine Hydrochloride
Overview
Description
5-Tetrazolemethanamine Hydrochloride: is a chemical compound with the molecular formula C2H6ClN5 . It is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and stability, making it useful in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
5-Tetrazolemethanamine Hydrochloride interacts with various enzymes, proteins, and other biomolecules due to its high nitrogen content . It often mimics the function of carboxylic acids, which is due to their similar acidity but with the added benefits of higher lipophilicity and resistance to metabolism. This property makes it possible to use this compound as an isosteric substituent of various functional groups in the development of biologically active substances .
Cellular Effects
They have been found in various clinical drugs, including losartan, cefazolin, and alfentanil .
Molecular Mechanism
The molecular mechanism of this compound often involves its ability to mimic the function of carboxylic acids. This is due to their similar acidity but with the added benefits of higher lipophilicity and resistance to metabolism
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetrazolemethanamine Hydrochloride typically involves the reaction of an appropriate precursor with hydrazine and other reagents. One common method includes the diazotization of amidrazones, which are prepared from imidates and hydrazine. The imidoyl azide formed in this process undergoes cycloaddition to yield the 5-substituted tetrazole .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis, heterogeneous catalysts, and nanoparticles as catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be more eco-friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 5-Tetrazolemethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazole derivatives, while substitution reactions can produce a wide range of substituted tetrazoles .
Scientific Research Applications
Chemistry: 5-Tetrazolemethanamine Hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its high nitrogen content and stability make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound serves as a bioisostere for carboxylic acids, offering advantages such as increased lipophilicity and metabolic resistance. It is used in the design of drugs with improved pharmacokinetic properties .
Industry: The compound is utilized in the production of explosives and propellants due to its high nitrogen content and stability. It is also used in the development of new materials for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Tetrazolemethanamine Hydrochloride involves its ability to mimic the function of carboxylic acids. This is due to its similar acidity but with added benefits of higher lipophilicity and resistance to metabolism. It interacts with molecular targets and pathways in a manner similar to carboxylic acids, making it useful in drug design and other applications.
Comparison with Similar Compounds
- 1H-Tetrazole
- 2H-Tetrazolium
- 5H-Tetrazole
Comparison: 5-Tetrazolemethanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other tetrazole derivatives, it offers higher stability and better pharmacokinetic properties, making it more suitable for certain applications in medicinal chemistry and industry .
Properties
IUPAC Name |
2H-tetrazol-5-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5.ClH/c3-1-2-4-6-7-5-2;/h1,3H2,(H,4,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMHBDAJXUUMQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656400 | |
Record name | 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118764-13-9 | |
Record name | 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3,4-tetrazol-5-ylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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